1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium is a complex organic compound that features a pyrrolidinium core with a cyclopentylphenylacetyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium typically involves multiple steps, starting with the preparation of the cyclopentylphenylacetyl precursor. This precursor is then reacted with a pyrrolidinium derivative under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylphenylacetyl derivatives: Compounds with similar structural motifs but different substituents.
Pyrrolidinium-based compounds: Other pyrrolidinium derivatives with varying functional groups.
Uniqueness
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium stands out due to its unique combination of a cyclopentylphenylacetyl group and a pyrrolidinium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
789440-04-6 |
---|---|
Molekularformel |
C19H28NO2+ |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(1-methylpyrrolidin-1-ium-1-yl)methyl 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C19H28NO2/c1-20(13-7-8-14-20)15-22-19(21)18(17-11-5-6-12-17)16-9-3-2-4-10-16/h2-4,9-10,17-18H,5-8,11-15H2,1H3/q+1 |
InChI-Schlüssel |
DYFZSSXWZMKONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1)COC(=O)C(C2CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.